Kuwanon G
Overview
Description
Kuwanon G is a flavonoid compound derived from the mulberry tree (Morus alba L)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.
Mechanism of Action
Target of Action
Kuwanon G, a flavonoid isolated from Morus alba, has been identified to interact with several targets. It acts as a bombesin receptor antagonist , and has been found to have a significant effect on tyrosinase , protein tyrosine phosphatase B , and angiotensin-converting enzyme (ACE) . These targets play crucial roles in various biological processes, including cell signaling, enzymatic reactions, and regulation of blood pressure.
Mode of Action
This compound interacts with its targets in different ways. For instance, it inhibits the activity of tyrosinase, a key enzyme in melanin synthesis . It also blocks the bombesin receptor, potentially affecting various cellular processes . In the case of ACE, this compound acts as an inhibitor, which could help regulate blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of gut epithelial barrier integrity, it has been found to reduce pro-inflammatory cytokines, including interleukin (IL)-1β and tumor necrosis factor (TNF)-α, and increase the expression of tight junction proteins . It also modulates the renin-angiotensin system, potentially impacting blood pressure regulation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase cell viability and the expression of tight junction proteins in lipopolysaccharide (LPS)-damaged Caco-2 cells, thereby preserving the integrity of the gut epithelial barrier . It also reduces the release of pro-inflammatory cytokines and oxidative damage . In the context of skin inflammation, this compound reduces the release of certain chemokines via down-regulation of STAT1 and NF-κB p65 signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its anti-inflammatory and antioxidant effects have been observed in in vitro settings, such as LPS-damaged Caco-2 cells . .
Biochemical Analysis
Biochemical Properties
Kuwanon G has been found to inhibit the activity of tyrosinase, an enzyme crucial for the melanin formation pathway . The inhibition of tyrosinase by this compound is competitive, as revealed by kinetic studies .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit tyrosinase. This inhibition can impact cellular processes related to melanin formation, potentially influencing cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the active sites of tyrosinase . This binding inhibits the enzyme’s activity, thereby influencing the melanin formation pathway .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily related to its inhibition of tyrosinase, a key enzyme in the melanin formation pathway
Preparation Methods
Kuwanon G can be synthesized through various routes. One common method involves the extraction from the root bark of the mulberry tree using solvents like ethyl acetate. The ethyl acetate fraction is particularly rich in this compound and H . The synthetic route typically involves the cycloaddition of chalcones and dehydroprenylphenol dienes under specific reaction conditions . Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound.
Chemical Reactions Analysis
Kuwanon G undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the activity of enzymes such as tyrosinase through competitive inhibition . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kuwanon G has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and synthetic challenges . In biology and medicine, this compound exhibits anti-inflammatory, anti-allergic, and anti-cancer properties . It has been shown to preserve the integrity of the gut epithelial barrier and reduce oxidative damage in cells . Additionally, this compound is being explored for its potential use in the treatment of hypertension by modulating the renin–angiotensin system .
Comparison with Similar Compounds
Kuwanon G is often compared with other flavonoids such as mulberrofuran G and albanol B. While all these compounds exhibit anti-inflammatory and anti-tyrosinase properties, this compound is unique in its ability to modulate the renin–angiotensin system and preserve gut epithelial barrier integrity . Similar compounds include morusin, which also has anti-inflammatory properties .
Biological Activity
Kuwanon G, a flavonoid derived from the root bark of Morus alba, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.
This compound is characterized by its unique structure, which includes a prenylated flavonoid moiety. Its biological activities are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : this compound enhances cellular resistance against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. It has been shown to decrease malondialdehyde (MDA) levels and increase the SOD/MDA ratio in human epithelial colorectal adenocarcinoma (Caco-2) cells exposed to lipopolysaccharides (LPS) .
- Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in HaCaT keratinocytes. This effect is mediated through the downregulation of STAT1 and NF-κB signaling pathways .
2.1 Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects in various studies:
- In vitro studies demonstrated that this compound significantly reduced TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes .
- The compound also inhibited histamine release and 5-lipoxygenase activation in mast cells, indicating potential therapeutic benefits for allergic diseases .
2.2 Antioxidant Activity
Research indicates that this compound enhances the antioxidant capacity of cells:
- In Caco-2 cells, this compound treatment improved cell viability and strengthened the gut epithelial barrier integrity under oxidative stress conditions induced by LPS .
- The compound decreased ROS production and increased the expression of intercellular junction proteins, contributing to barrier function .
2.3 Antibacterial Activity
This compound exhibits significant antibacterial properties:
- The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans was determined to be 8.0 μg/ml, with complete inactivation observed at 20 μg/ml within one minute .
- It also showed effectiveness against other cariogenic bacteria such as Streptococcus sobrinus and Porphyromonas gingivalis, suggesting its potential use in dental applications .
2.4 Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- This compound demonstrated cytotoxic effects on gastric cancer cells when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanistic studies revealed that this compound induces apoptosis through endoplasmic reticulum stress pathways .
3. Structure-Activity Relationship
The structure-activity relationship (SAR) studies have provided insights into the efficacy of this compound:
- Kinetic analyses indicated that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 67.6 µM, highlighting its potential as a natural tyrosinase inhibitor for cosmetic applications .
- Molecular docking studies suggest that specific structural features, including the resorcinol moiety, play a crucial role in its biological activity .
4. Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXYONGBIXGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75629-19-5 | |
Record name | Albanin F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.